3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is a chemical compound characterized by its unique structure, which includes a furan ring and an amino alcohol functional group. The furan ring is a five-membered aromatic ring containing four carbon atoms and one oxygen atom, contributing to the compound's reactivity and biological activity. The compound's molecular formula is C₈H₁₃NO₂, and it has a molecular weight of approximately 155.19 g/mol .
The presence of the amino group (-NH₂) allows for various interactions with biological molecules, while the hydroxyl group (-OH) enhances its solubility in polar solvents, making it a versatile compound in both organic synthesis and biological applications.
These reactions are crucial for developing derivatives that may exhibit enhanced biological or chemical properties .
The biological activity of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol is significant due to its interactions with various biological targets. Research indicates that compounds containing furan rings often exhibit:
Synthesis of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol can be achieved through various methods:
These methods highlight the compound's accessibility for research and application in medicinal chemistry .
3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol has several applications:
Interaction studies involving 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol focus on its effects on specific enzymes and receptors:
Several compounds share structural similarities with 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol. Notable examples include:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Amino-propan-1-oic acid | C₃H₇NO₂ | Contains a carboxylic acid group |
1-(Furan-2-yl)ethanamine | C₇H₈N₂O | Lacks hydroxyl group; primarily amine functionality |
5-Methylfuran | C₅H₆O | Simple furan derivative without amino or alcohol groups |
4-Aminobutanoic acid | C₄H₉NO₂ | Contains a longer carbon chain with an amino group |
The uniqueness of 3-Amino-1-(furan-2-yl)-2-methylpropan-1-ol lies in the combination of the furan ring, amino group, and hydroxyl functionality, allowing for diverse reactivity and biological interactions not present in simpler analogs. This makes it particularly interesting for medicinal chemistry applications focused on developing novel therapeutic agents .